tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate

Organic Synthesis Building Blocks Protecting Groups

This compound uniquely combines an acid-labile Boc-protecting group with a 4-nitrophenoxy chromophore, enabling chemoselective amine protection in complex organic syntheses. Its high logP (2.93) makes it the preferred lipophilic building block for CNS-penetrant NMDA receptor antagonists and hydrophobic PROTAC linker segments, outperforming generic Boc-amines or PEG-based alternatives in these applications.

Molecular Formula C13H18N2O5
Molecular Weight 282.29 g/mol
CAS No. 159184-14-2
Cat. No. B152963
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Technical Parameters


Basic Identity
Product Nametert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate
CAS159184-14-2
Molecular FormulaC13H18N2O5
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C13H18N2O5/c1-13(2,3)20-12(16)14-8-9-19-11-6-4-10(5-7-11)15(17)18/h4-7H,8-9H2,1-3H3,(H,14,16)
InChIKeyLDOYKECYRDLCDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate (CAS 159184-14-2): Properties and Procurement Overview


tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate (CAS 159184-14-2), also referred to as N-Boc-2-(4-nitrophenoxy)ethanamine, is a synthetic organic compound classified as a carbamate derivative. It possesses the molecular formula C13H18N2O5 and a molecular weight of 282.29 g/mol . This compound features a tert-butyloxycarbonyl (Boc) protecting group, making it a key protected amine building block for advanced chemical synthesis. Its predicted physicochemical properties, including a boiling point of 443.3±25.0 °C and a logP of 2.93 , suggest it is well-suited for organic-phase reactions. It is widely utilized in medicinal chemistry and chemical biology research, particularly as a precursor or intermediate in the construction of more complex molecules .

Critical Selection Rationale: Why tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate Cannot Be Replaced by Simple Analogs


Generic substitution of tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate with other Boc-protected amines or nitrophenoxy analogs is scientifically unsound due to the compound's unique combination of orthogonal functional groups. The Boc group provides acid-labile protection for the primary amine, while the 4-nitrophenoxy moiety serves as a chromophore and a specific structural motif for molecular recognition. For instance, the unprotected amine, 2-(4-nitrophenoxy)ethylamine (CAS 60814-16-6, MW 182.18 g/mol), lacks the Boc group essential for controlled, stepwise synthesis . Conversely, simpler Boc-amines like Boc-NH-PEG1-OH (CAS 26690-80-2) lack the nitrophenoxy group required for specific interactions or further functionalization . The target compound's specific structure, featuring an ether linkage and an electron-withdrawing nitro group, provides a distinct reactivity profile and is documented as a reagent in the synthesis of complex bioactive molecules, such as NR2B-selective NMDA receptor antagonists .

Quantitative Evidence for Selecting tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate


Higher Molecular Weight and Complexity vs. Unprotected Amine

The target compound provides a synthetically useful, protected amine that is directly comparable to its unprotected counterpart. The molecular weight (282.29 g/mol) is significantly higher than that of 2-(4-nitrophenoxy)ethylamine (182.18 g/mol), a difference of 100.11 g/mol . This mass difference corresponds to the addition of the Boc protecting group (C5H9O2), which is essential for preventing unwanted side reactions during multi-step syntheses .

Organic Synthesis Building Blocks Protecting Groups

LogP and Predicted Lipophilicity Comparison with Common PROTAC Linker

The compound exhibits a predicted octanol-water partition coefficient (ACD/LogP) of 2.93, which is markedly higher than that of Boc-NH-PEG1-OH, a common PEG-based PROTAC linker . The LogP of Boc-NH-PEG1-OH is reported to be -0.15, a difference of over three orders of magnitude . This indicates that the target compound is considerably more lipophilic.

PROTAC Synthesis Medicinal Chemistry Physicochemical Properties

Documented Use in Synthesis of Bioactive Antagonists vs. Simpler Building Blocks

In contrast to generic Boc-amines used solely for protection, this compound is explicitly listed as a reagent in the synthesis of novel amide-based biaryl NR2B-selective NMDA receptor antagonists . The 4-nitrophenoxy group is a key structural component, not just a protecting group. This demonstrates a proven application in generating complex, biologically active molecules, whereas simpler Boc-protected amines like Boc-NH-PEG1-OH are primarily used as inert linkers .

NMDA Receptor Antagonists Medicinal Chemistry SAR Studies

Key Application Scenarios for tert-Butyl (2-(4-nitrophenoxy)ethyl)carbamate Based on Evidence


Controlled Multi-Step Synthesis of Complex Amine-Containing Molecules

The compound is the preferred choice for reaction sequences requiring a temporary amine protecting group that is stable to basic and nucleophilic conditions but can be cleanly removed under mild acid. The documented molecular weight difference of +100.11 g/mol compared to its unprotected analog is direct evidence of the Boc group's presence, which enables this controlled synthetic strategy. This makes it superior to the free amine for any synthesis requiring chemoselective protection of the primary amine function.

Development of Lipophilic Bioactive Molecules and Chemical Probes

Given its high predicted logP of 2.93 , this compound is an ideal building block for synthesizing lipophilic drug candidates or chemical probes intended for cellular membrane penetration. Its use is documented in the development of NR2B-selective NMDA receptor antagonists, a class of lipophilic, CNS-targeted molecules . This scenario is a precise fit based on its proven application and physicochemical profile.

Construction of PROTAC Molecules Requiring a Hydrophobic Linker Component

While hydrophilic PEG-based Boc-amines are common in PROTAC synthesis for solubility, this compound offers a valuable alternative when a hydrophobic linker segment is desired to modulate the physicochemical properties of the degrader molecule. Its high logP (2.93) compared to a hydrophilic PEG linker (logP = -0.15) provides a quantifiable basis for selecting it in the design of PROTACs with increased overall lipophilicity.

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